molecular formula C11H13ClO3 B13662716 tert-Butyl 2-chloro-3-hydroxybenzoate

tert-Butyl 2-chloro-3-hydroxybenzoate

Cat. No.: B13662716
M. Wt: 228.67 g/mol
InChI Key: JKFSLUUYQIWMHW-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-3-hydroxybenzoate is a benzoic acid derivative featuring a tert-butyl ester group and chloro/hydroxy substituents at the 2- and 3-positions of the aromatic ring. This structural configuration confers unique physicochemical properties, such as altered solubility, stability, and reactivity compared to simpler benzoate esters. Below, we compare this compound with structurally or functionally related compounds, leveraging available research and safety data.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

tert-butyl 2-chloro-3-hydroxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)7-5-4-6-8(13)9(7)12/h4-6,13H,1-3H3

InChI Key

JKFSLUUYQIWMHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-3-hydroxybenzoate typically involves the esterification of 2-chloro-3-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in tert-Butyl 2-chloro-3-hydroxybenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of tert-Butyl 2-chloro-3-oxobenzoate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group formed after oxidation, to yield various reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Substitution: Products such as tert-Butyl 2-hydroxy-3-hydroxybenzoate or tert-Butyl 2-amino-3-hydroxybenzoate.

    Oxidation: tert-Butyl 2-chloro-3-oxobenzoate.

    Reduction: Various reduced forms depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: tert-Butyl 2-chloro-3-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for studying the interactions of benzoates with biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and polymer additives. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

2.1.1 2(3)-tert-Butyl-4-hydroxyanisole (BHA)
  • Structure : BHA contains a tert-butyl group, a methoxy substituent, and a hydroxy group on the aromatic ring.
  • Biological Activity: Induces hepatic glutathione S-transferase (GST) activity (5- to 10-fold increase in mice), enhancing detoxification of mutagenic metabolites like benzo(a)pyrene arene oxides . Reduces carcinogen-induced neoplasia by promoting conjugation of electrophiles with glutathione.
  • Mechanistic Insight : The tert-butyl group in BHA likely stabilizes the molecule, while the methoxy/hydroxy substituents modulate electron density, influencing enzyme interactions.
2.1.2 tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • Structure : A pyrrolidine-carboxylate derivative with tert-butyl, hydroxymethyl, and methoxyphenyl groups.
  • Physicochemical Properties: Molecular weight: 307.4 g/mol; Stability: No hazardous reactions under recommended storage conditions .
2.1.3 tert-Butyl 2-chloro-3-hydroxybenzoate (Target Compound)
  • Hypothesized Properties: The 2-chloro and 3-hydroxy substituents create a steric and electronic profile distinct from BHA. The chloro group’s electron-withdrawing effect may reduce ring reactivity compared to BHA’s methoxy group. Potential biological activity: May interact with GSTs or other detoxification enzymes, but the chloro substituent could alter substrate specificity compared to BHA.

Comparative Data Table

Property/Compound BHA Pyrrolidine Derivative This compound (Hypothetical)
Molecular Formula C₁₁H₁₆O₂ C₁₇H₂₅NO₄ C₁₁H₁₃ClO₃ (estimated)
Key Substituents 4-methoxy, 3-tert-butyl, 2-hydroxy Pyrrolidine, hydroxymethyl, methoxy 2-chloro, 3-hydroxy, tert-butyl ester
Biological Role GST inducer, antioxidant Research chemical (no known hazards) Unknown; potential enzyme interactions
Stability Stable under dietary administration Stable in recommended conditions Likely stable, but chloro group may increase reactivity
Toxicity Non-toxic at dietary levels No acute toxicity reported Unreported; chloro group may necessitate precautions

Mechanistic and Application Differences

  • Enzyme Specificity :
    • BHA elevates GST activity broadly (e.g., with 1,2-dichloro-4-nitrobenzene), but the target compound’s substituents may favor interactions with specific GST isoforms .

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